7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one
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Overview
Description
7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its valuable biological and pharmaceutical properties, making it a subject of interest for many researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .
Industrial Production Methods
the general principles of coumarin synthesis, such as using green solvents and catalysts, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone or alkyl halides in the presence of potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Employed in the development of optical data storage devices due to its photo-responsive behavior
Mechanism of Action
The mechanism of action of 7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes like DNA gyrase and cyclooxygenase, which are involved in bacterial replication and inflammation, respectively . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
7-Methylcoumarin: Another coumarin derivative with similar biological properties.
1,3,3-Trimethylindolino-6′-nitrobenzopyrylospiran: Known for its photo-responsive behavior.
2H-1-Benzopyran-2-one,3,4-dihydro-6-hydroxy-: Shares structural similarities and biological activities.
Uniqueness
7-Hydroxy-4,4-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, nitro, and dimethyl groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11NO5 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
7-hydroxy-4,4-dimethyl-6-nitro-3H-chromen-2-one |
InChI |
InChI=1S/C11H11NO5/c1-11(2)5-10(14)17-9-4-8(13)7(12(15)16)3-6(9)11/h3-4,13H,5H2,1-2H3 |
InChI Key |
GPBHWNWUYSVKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC2=CC(=C(C=C21)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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